5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiophene ring, and a tetrahydroquinoline ring. These structural features suggest that this compound might have interesting chemical and biological properties .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Functionalized Carboxamides and Anti-Bacterial Activities : Research conducted on functionalized furan-2-carboxamides, which share a structural resemblance with the compound , has shown significant anti-bacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds were synthesized via the Suzuki-Miyaura cross-coupling technique, demonstrating their potential as frameworks for developing new anti-bacterial agents (Siddiqa et al., 2022).
Heterocyclic Compound Synthesis for Anti-Tubercular Activity : Similar structural analogs, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been synthesized and evaluated for their antitubercular activity. These compounds showed promising results against Mycobacterium tuberculosis, highlighting the potential of such molecules in tuberculosis treatment research (Marvadi et al., 2020).
Antiprotozoal Agents : Derivatives similar to the query compound have been investigated for their antiprotozoal activity, with specific compounds exhibiting strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This suggests the relevance of such compounds in the development of treatments for protozoal infections (Ismail et al., 2004).
Synthesis of Multicomponent Heterocyclic Compounds : The multicomponent synthesis technique has been applied to create substituted tetrahydroquinoline derivatives, which include features similar to the compound of interest. This approach offers a versatile method for generating heterocyclic compounds with potential biological applications (Dyachenko et al., 2015).
Antimicrobial Activity of Heterocyclic Compounds : Derivatives derived from similar structures have been shown to possess high antibacterial activity, demonstrating the potential of these compounds as leads for the development of new antimicrobial agents. This research showcases the importance of heterocyclic compounds in the search for novel drugs (Mageed et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
This can result in changes to the target’s function, which can have downstream effects on various biochemical pathways .
Biochemical Pathways
Based on the diverse biological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The diverse biological activities of similar compounds suggest that this compound may have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of a compound .
Properties
IUPAC Name |
5-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S2/c19-16-8-7-15(25-16)18(22)20-13-6-5-12-3-1-9-21(14(12)11-13)27(23,24)17-4-2-10-26-17/h2,4-8,10-11H,1,3,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAGZKSLSURKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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